1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Description

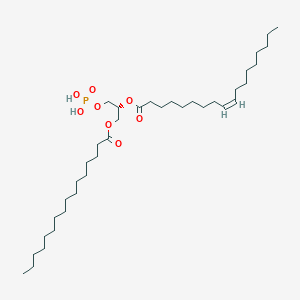

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a phosphatidic acid (PA) derivative characterized by a saturated palmitoyl chain (16:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. Its stereospecific sn-glycero-3-phosphate backbone confers unique physicochemical properties, including a negatively charged phosphate headgroup at physiological pH. POPA is a critical intermediate in phospholipid biosynthesis and serves as a signaling molecule in pathways such as lipid metabolism, membrane trafficking, and cell proliferation . It is widely utilized in biophysical studies to model membrane interactions due to its anionic nature and role in modulating protein-lipid interactions .

Properties

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVZUEPSMJNLOM-QEJMHMKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264095 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62600-81-1 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Phase Esterification from Phosphatidylcholine Precursors

POPA is synthesized via a modified two-phase esterification protocol starting from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The reaction involves enzymatic or chemical cleavage of the choline headgroup, followed by phosphorylation. Key steps include:

-

Reagent Preparation :

-

POPC dissolved in chloroform (20 mM stock).

-

Phosphorylation agents (e.g., phosphoryl chloride) in anhydrous conditions.

-

-

Reaction Conditions :

Table 1: Reagents for POPA Synthesis

| Component | Concentration | Volume | Role |

|---|---|---|---|

| POPC in chloroform | 20 mM | 1 mL | Substrate |

| Phosphoryl chloride | 1 M | 0.5 mL | Phosphorylation |

| Triethylamine | 2 M | 0.2 mL | Acid scavenger |

Direct Synthesis from sn-Glycero-3-phosphate

An alternative route involves sequential esterification of sn-glycero-3-phosphate with palmitic and oleic acids:

-

Step 1 : Acylation at sn-1 with palmitoyl chloride.

-

Step 2 : Acylation at sn-2 with oleoyl chloride.

-

Step 3 : Phosphate group activation using carbodiimide crosslinkers.

Critical parameters:

-

Solvent : Anhydrous dichloromethane.

-

Catalyst : 4-Dimethylaminopyridine (DMAP).

Purification and Characterization Techniques

Chromatographic Purification

Crude POPA is purified using silica-gel flash chromatography with a chloroform-methanol-water (65:25:4 v/v) eluent. Fractions are monitored via thin-layer chromatography (TLC) on silica plates (Rf = 0.3 in same solvent system).

Table 2: Purification Parameters

| Parameter | Specification |

|---|---|

| Column dimensions | 2.5 cm × 30 cm |

| Flow rate | 2 mL/min |

| Detection | UV at 205 nm |

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) : NMR (500 MHz, CDCl3): δ 5.34 (m, 2H, CH=CH), 4.15–4.30 (m, glycerol backbone), 2.30 (t, J=7.5 Hz, acyl chains).

-

Mass Spectrometry (MS) : ESI-MS shows [M-H] peak at m/z 673.5, consistent with theoretical mass.

-

FTIR Spectroscopy : Peaks at 1730 cm (ester C=O) and 1250 cm (P=O).

Protocols for Lipid Bilayer Incorporation

Vesicle Preparation

POPA is incorporated into lipid bilayers using thin-film hydration:

-

Lipid Dissolution : 10 mg POPA in chloroform (20 mM).

-

Solvent Evaporation : Rotary evaporation at 40°C.

-

Hydration : Rehydrate with 1 mL Tris buffer (pH 7.4) for 1 hour.

-

Extrusion : Pass through 100 nm polycarbonate membranes 21 times.

Table 3: Hydration Buffer Composition

| Component | Concentration |

|---|---|

| Tris-HCl | 10 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

Comparative Analysis of Synthesis Routes

Table 4: Method Efficacy Comparison

| Parameter | Two-Phase Method | Direct Synthesis |

|---|---|---|

| Yield | 70% | 65% |

| Purity | >99% | 95% |

| Scalability | Moderate | High |

The two-phase method offers higher purity due to stringent chromatographic steps, while direct synthesis is preferable for large-scale production.

Troubleshooting Common Synthesis Issues

Chemical Reactions Analysis

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can result in the formation of alcohols .

Scientific Research Applications

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA has numerous scientific research applications. In chemistry, it is used to study lipid bilayer formation and membrane dynamics . In biology, it is utilized to investigate the role of phospholipids in cellular processes and signaling pathways . In medicine, this compound is used in the development of liposome-based drug delivery systems, particularly for anticancer and anti-infection therapies . Additionally, it has applications in the food and cosmetic industries as an emulsifier and stabilizer .

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA involves its role as a precursor for other phospholipids and its influence on membrane curvature and signaling . It interacts with various molecular targets, including enzymes involved in lipid metabolism and proteins associated with membrane structure and function . The pathways involved include the synthesis of phosphatidylcholine and phosphatidylserine, as well as the regulation of membrane dynamics and signaling cascades .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

POPA shares structural homology with other glycerophospholipids but differs in headgroup chemistry, acyl chain composition, and charge. Below is a detailed comparison with key analogs:

Comparison with Other Phosphatidic Acids (PAs)

Key Findings :

- Chain Saturation : POPA’s mixed saturated/unsaturated acyl chains confer intermediate membrane rigidity compared to DOPA (fully unsaturated) or lyso-PA (single acyl chain) .

Comparison with Phosphatidylcholine (POPC) and Phosphatidylethanolamine (POPE)

Key Findings :

- Headgroup Influence: POPA’s anionic headgroup enables electrostatic interactions absent in zwitterionic POPC or POPE. For example, POPA synergizes with POPE (15 mol%) to activate glycolipid transfer protein (GLTP) at high surface pressure, whereas POPC alone cannot .

- Membrane Dynamics: POPA induces negative curvature stress, facilitating α-synuclein oligomerization in lipid bilayers, a process less pronounced with POPC or POPE .

Comparison with Structurally Related Signaling Lipids

Key Findings :

- Phosphate Position : C1P’s phosphate group on ceramide enables cPLA2 activation, a function absent in POPA or ceramide, emphasizing the critical role of headgroup placement .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a phospholipid that plays significant roles in various biological processes, including cell signaling, membrane dynamics, and lipid metabolism. This article aims to provide a comprehensive overview of the biological activity of POPA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

POPA is a glycerophospholipid composed of palmitic acid (C16:0) and oleic acid (C18:1) at the sn-1 and sn-2 positions, respectively. Its molecular structure allows for unique interactions with cellular membranes, influencing fluidity and protein function.

Membrane Dynamics

POPA has been shown to influence membrane properties significantly. For instance, it facilitates vesicle fusion and membrane curvature, crucial for processes such as exocytosis and endocytosis. A study indicated that POPA promotes negative Gaussian curvature in lipid membranes, which is essential for membrane scission during viral budding processes .

Interaction with Proteins

Research has demonstrated that POPA interacts with various proteins involved in cellular signaling and membrane trafficking. For example, it enhances the activity of the glideosome-associated protein GAC in Toxoplasma gondii, which is vital for parasite motility and invasion . The binding of POPA to proteins can alter their conformation and functional activity, impacting cellular responses.

Role in Cell Signaling

POPA is implicated in several signaling pathways. It has been identified as a mediator in the activation of phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent eicosanoid synthesis. This pathway is essential for inflammatory responses and cell survival mechanisms .

Case Study: Viral Budding

In a study examining herpes simplex virus 1 (HSV-1), POPA was shown to facilitate the vesiculation of synthetic lipid bilayers without additional factors or ATP. This indicates its potential role in viral replication processes by modulating membrane dynamics during budding .

Case Study: Antimicrobial Activity

POPA has also been studied for its antimicrobial properties. In research involving Drosera capensis extracts, POPA was found to enhance vesicle fusion at acidic pH levels, suggesting its utility in developing antimicrobial agents that target lipid membranes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and characterizing POPA with high purity for membrane studies?

POPA is typically synthesized via esterification of sn-glycero-3-phosphate with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1(9Z)) at the sn-2 position. Critical steps include:

- Purification : Use preparative TLC or HPLC to achieve >99% purity, as verified by thin-layer chromatography (TLC) .

- Structural confirmation : Employ mass spectrometry (MS) for molecular weight validation (C37H70O8PNa, m/z 720.5) and nuclear magnetic resonance (NMR) to confirm acyl chain positions .

- Storage : Store at −20°C in powder or chloroform solution to prevent oxidation; avoid repeated freeze-thaw cycles .

Q. How is POPA incorporated into experimental lipid bilayer models, and what parameters optimize membrane stability?

POPA is often combined with zwitterionic lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic physiological membranes. Key protocols include:

- Liposome preparation : Dissolve POPA in chloroform, mix with POPC at desired molar ratios (e.g., 1:1), evaporate solvent under nitrogen, and hydrate with buffer to form multilamellar vesicles (MLVs). Extrude through 100-nm filters to generate small unilamellar vesicles (SUVs) .

- Stability factors : Maintain pH near 7.4 to minimize headgroup charge fluctuations, and include divalent cations (e.g., Ca<sup>2+</sup>) to stabilize anionic POPA-rich membranes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on POPA’s role in modulating membrane permeability in ion channel studies?

Discrepancies may arise from differences in lipid composition, ionic strength, or experimental setups. Mitigation strategies include:

- Systematic variation : Test POPA ratios (5–20 mol%) in mixed lipid systems to identify concentration-dependent effects .

- Environmental controls : Standardize buffer conditions (e.g., 150 mM NaCl, 2 mM MgCl2) to minimize confounding electrostatic interactions .

- Comparative assays : Use fluorescence-based permeability assays (e.g., calcein leakage) alongside electrophysiology to cross-validate results .

Q. What advanced techniques are suitable for quantifying POPA-protein binding affinities in signaling pathway studies?

Microscale thermophoresis (MST) and surface plasmon resonance (SPR) are gold-standard methods:

- MST protocol : Label proteins with Atto 647 dye, titrate with POPA-containing liposomes, and measure thermophoretic mobility shifts to calculate dissociation constants (Kd) .

- SPR optimization : Immobilize POPA on L1 sensor chips and monitor real-time binding kinetics with purified proteins (e.g., FABP1 or α-synuclein) under controlled flow rates .

Q. How does POPA influence amyloidogenic protein fibrillation, and how can these interactions be mechanistically dissected?

POPA accelerates α-synuclein fibrillation via electrostatic and hydrophobic interactions. Methodological approaches include:

- Lipid co-incubation : Combine POPA with α-synuclein in Tris buffer (pH 7.4) and monitor fibrillation kinetics using thioflavin T (ThT) fluorescence .

- Structural analysis : Employ cryo-electron microscopy (cryo-EM) to resolve POPA-embedded fibril architectures and circular dichroism (CD) to track α-helix-to-β-sheet transitions .

Methodological Notes

- Critical controls : Always include lipid-free and POPC-only conditions to isolate POPA-specific effects .

- Data validation : Cross-reference MS/MS fragmentation patterns with databases (e.g., LIPID MAPS) to confirm POPA identity in complex mixtures .

For further details on lipid handling, refer to Avanti Polar Lipids’ protocols and membrane biophysics guidelines from Biochimica et Biophysica Acta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.